molecular formula C25H23ClN4O5 B2962830 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 946213-28-1

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2962830
CAS RN: 946213-28-1
M. Wt: 494.93
InChI Key: WBBAMAPNPBEFTC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR, IR, and X-ray crystallography are typically used to determine the structure of such compounds .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the pyridinone could be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the chlorophenyl and dimethoxyphenyl groups might increase the compound’s lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Synthesis and Characterization

1,3,4-oxadiazole derivatives and acetamide derivatives have been synthesized and characterized through various chemical processes, demonstrating the utility of such compounds in exploring new pharmacological agents. These studies involve detailed synthetic routes, structural elucidation using spectroscopic methods, and evaluation of chemical properties (K. Nafeesa et al., 2017; A. Rehman et al., 2013).

Pharmacological Evaluation

Compounds similar to the one have been evaluated for their pharmacological potential, including antibacterial and enzyme inhibition activities. These studies have led to the identification of compounds with promising inhibitory effects against specific bacterial strains and enzymes, suggesting the potential for drug development (M. Iftikhar et al., 2019; S. Gul et al., 2017).

Molecular Modeling and Docking Studies

Molecular modeling and docking studies on compounds with the 1,3,4-oxadiazole moiety have provided insights into their interactions with biological targets, contributing to the understanding of their mechanism of action and guiding the design of more effective therapeutic agents (Y. Mary et al., 2020).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include using personal protective equipment and ensuring proper ventilation. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and potential biological activities. This might include in vitro and in vivo studies to determine its pharmacological effects .

properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O5/c1-14-10-15(2)30(13-21(31)27-18-8-9-19(33-3)20(12-18)34-4)25(32)22(14)24-28-23(29-35-24)16-6-5-7-17(26)11-16/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBAMAPNPBEFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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